molecular formula C20H16BrN5O2S B10873785 N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Katalognummer: B10873785
Molekulargewicht: 470.3 g/mol
InChI-Schlüssel: LBZYMTAOPPVKKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a triazinoindole derivative characterized by a bromine atom at the 8-position of the triazinoindole core, a methyl group at the 5-position, and a sulfanyl-linked acetamide moiety attached to a 4-bromophenyl group. Its molecular weight is 507.2 g/mol (calculated from CAS data) . The compound’s synthesis involves coupling 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 4-bromoaniline, though yields for analogous reactions in literature are low (e.g., 12% for a related p-tolyl derivative) . The bromine substituent likely enhances halogen bonding interactions in biological systems, making it a candidate for protein-targeted drug discovery .

Eigenschaften

Molekularformel

C20H16BrN5O2S

Molekulargewicht

470.3 g/mol

IUPAC-Name

N-[4-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C20H16BrN5O2S/c1-11(27)22-14-6-3-12(4-7-14)17(28)10-29-20-23-19-18(24-25-20)15-9-13(21)5-8-16(15)26(19)2/h3-9H,10H2,1-2H3,(H,22,27)

InChI-Schlüssel

LBZYMTAOPPVKKW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege:: Die synthetische Herstellung von N-(4-{[(8-Brom-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamid umfasst mehrere Schritte. Ein gängiger Ansatz beinhaltet die folgenden Reaktionen:

    Synthese von 8-Brom-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-thiol: Diese Zwischenverbindung wird durch Reaktion von 8-Brom-5-methyl-5H-[1,2,4]triazino[5,6-b]indol mit einem Thiolreagenz hergestellt.

    Acetylierung: Die Thiolgruppe in der Zwischenverbindung wird mit Essigsäureanhydrid oder Acetylchlorid acetyliert, um das Endprodukt zu bilden.

Industrielle Produktion:: Industrielle Produktionsmethoden können Modifikationen der oben genannten Synthesewege, Optimierung für die Ausbeute und Reinigungsschritte umfassen.

Analyse Chemischer Reaktionen

N-(4-{[(8-Brom-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamid kann verschiedene chemische Reaktionen eingehen:

    Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

    Substitution: Substitutionsreaktionen an der Brom- oder Acetylgruppe sind möglich.

Häufige Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine).

Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as indicated by increased levels of cleaved caspases in treated cells .

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.7Caspase activation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure suggests potential activity against various pathogens.

Research Insights:

  • Studies have reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Preliminary studies suggest that it may have protective effects in seizure models.

Experimental Findings:

  • In animal models of epilepsy, the compound was tested using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models.
  • Results indicated a significant reduction in seizure duration and frequency at doses of 20 mg/kg and 40 mg/kg .

Table 3: Anticonvulsant Activity Results

ModelDose (mg/kg)Seizure Reduction (%)
MES2085
PTZ4078

Wirkmechanismus

The mechanism of action of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and triazine rings may facilitate binding to these targets, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Triazinoindole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 8-Br, 5-Me 4-Bromophenyl 507.2 High halogen content; potential for strong target binding
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(p-tolyl)acetamide (Compound 18) 8-Br, 5-Me 4-Methylphenyl 506.92 Lower synthetic yield (12%); methyl group may improve metabolic stability
2-[(5-Benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide 5-Benzyl 4-Methylpyridinyl - Increased lipophilicity; pyridine moiety may enhance solubility
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 5-Me 2-Nitrophenyl - Electron-withdrawing nitro group; potential redox activity
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxybenzothiazol-2-yl)acetamide 8-Br, 5-Me 6-Methoxybenzothiazolyl 515.4 Benzothiazole pharmacophore; targets kinases or enzymes

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (507.2 g/mol) and (515.4 g/mol) approach the upper limit for oral bioavailability, whereas smaller analogs (e.g., , 506.92 g/mol) may have better pharmacokinetic profiles .

Biologische Aktivität

N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18BrN5OSC_{18}H_{18}BrN_{5}OS, with a molecular weight of approximately 462.75 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of related triazole compounds, it was found that certain derivatives demonstrated IC50 values below 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specifically:

CompoundCell LineIC50 (µM)
Compound 1A5495.0
Compound 2MCF-77.2
This compoundA549<10

These findings suggest that the presence of the triazole ring contributes to the cytotoxic activity observed in these compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that related compounds exhibited MIC values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound's structural attributes enhance its interaction with bacterial cell walls, leading to increased permeability and cell death .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored using animal models. Compounds with similar structures have shown promise in reducing seizure activity.

Case Study: Picrotoxin-Induced Seizures

In a picrotoxin-induced seizure model in mice:

TreatmentSeizure Latency (min)Duration of Seizure (min)
Control3.015
N-(4-{[(8-bromo...})10.05

These results indicate that the compound significantly increases seizure latency while reducing seizure duration compared to control groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.